molecular formula C13H13NO3 B14666151 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione CAS No. 37665-19-3

5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione

Cat. No.: B14666151
CAS No.: 37665-19-3
M. Wt: 231.25 g/mol
InChI Key: FARYLBRMBOJLLP-UHFFFAOYSA-N
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Description

5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, with its unique structure, has garnered interest due to its potential biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione typically involves multi-step organic reactions. One common method is the Leimgruber–Batcho indole synthesis, which is used to construct the indole ring system . This method involves the condensation of o-nitrotoluene with ethyl glyoxylate, followed by reduction and cyclization steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Fremy’s salt, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution Reagents: Halogens, sulfonyl chlorides.

Major Products

The major products formed from these reactions include various substituted indoles and dioxo derivatives, which can have significant biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors, influencing biological pathways. For example, it may inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects .

Properties

CAS No.

37665-19-3

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

8-hydroxy-4,7-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-5,6-dione

InChI

InChI=1S/C13H13NO3/c1-6-8-4-3-5-14(8)10-9(6)13(17)12(16)7(2)11(10)15/h15H,3-5H2,1-2H3

InChI Key

FARYLBRMBOJLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCCN2C3=C1C(=O)C(=O)C(=C3O)C

Origin of Product

United States

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